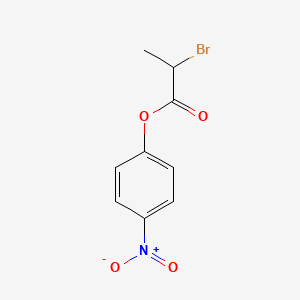
4-Nitrophenyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-bromopropanoate is a chemical compound with the molecular formula C9H8BrNO4. It is known for its use as a prosthetic group to label peptides for imaging purposes . This compound is characterized by the presence of a nitrophenyl group and a bromopropanoate moiety, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 2-bromopropanoate can be synthesized through the radiosynthesis of 4-nitrophenol with bromopropane . The reaction typically involves the use of a base to deprotonate the 4-nitrophenol, followed by the addition of bromopropane to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a temperature control to ensure the reaction proceeds efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-bromopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or THF.
Reduction Reactions: Reducing agents like NaBH4 or N2H4 are used in aqueous or alcoholic solvents under mild conditions.
Major Products Formed
Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 4-aminophenyl 2-bromopropanoate, formed by the reduction of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-bromopropanoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the nitrophenyl group into various molecules.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-bromopropanoate involves its ability to act as a labeling reagent. The bromine atom in the compound can be substituted with other nucleophiles, allowing it to form covalent bonds with peptides or other molecules. This labeling process enables the tracking and imaging of the labeled molecules in various systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl Acetate: Similar to 4-Nitrophenyl 2-bromopropanoate but with an acetate group instead of a bromopropanoate group.
4-Nitrophenyl Chloroformate: Contains a chloroformate group instead of a bromopropanoate group.
4-Nitrophenyl 2-chloropropanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to its specific combination of a nitrophenyl group and a bromopropanoate moiety, which provides distinct reactivity and labeling capabilities compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific labeling and imaging properties .
Eigenschaften
IUPAC Name |
(4-nitrophenyl) 2-bromopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-6(10)9(12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVOFTZGZYJDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-87-6 |
Source


|
| Record name | 4-nitrophenyl 2-bromopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)
![N-(5-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B2664289.png)
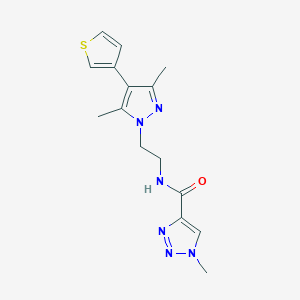
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)
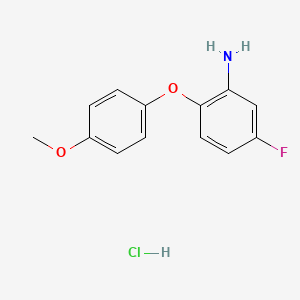
![4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2664295.png)
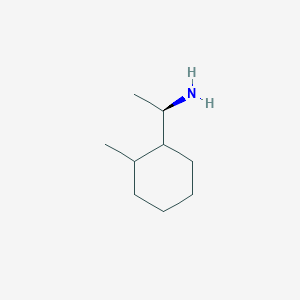
![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)
![ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2664300.png)
![3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride](/img/structure/B2664301.png)

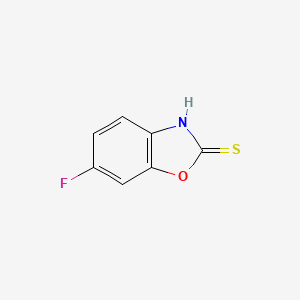
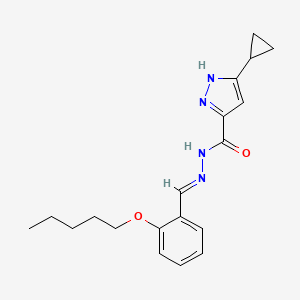
![N-(4-chlorophenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2664311.png)
